1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule featuring a blend of bicyclic and pyrrolidine structures. With its intricate and specific structure, it has become a focal point in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The presence of both aromatic and non-aromatic systems within its structure adds a layer of chemical versatility, allowing it to engage in a variety of chemical reactions.
Scientific Research Applications
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione finds applications in various fields of scientific research:
Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Acts as a potential ligand in biochemical assays to study enzyme and receptor interactions.
Medicine: : Investigated for its potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Industry: : Employed in the development of novel materials and polymers due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is typically achieved through multi-step organic synthesis. The synthetic route often begins with the formation of the azabicyclo[3.2.1]octane core, which is then further functionalized through a series of reactions including acylation, sulfonation, and cyclization. The critical steps generally involve:
Formation of the azabicyclo[3.2.1]octane ring system via an intramolecular cyclization.
Introduction of the 4-(isopropylthio)phenyl group through a Friedel-Crafts acylation.
Final functionalization to obtain the pyrrolidine-2,5-dione structure.
Industrial Production Methods
On an industrial scale, the production of such a compound would necessitate optimized reaction conditions to ensure high yield and purity. This involves precise control over temperature, pressure, and pH, along with the utilization of high-efficiency catalysts and solvents. Continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized to introduce additional functional groups or to alter its oxidation state.
Reduction: : Reduction reactions may be used to modify its chemical structure or to reduce double bonds.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Typical reagents involved in the reactions of this compound include:
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: include halogens for halogenation reactions or nucleophiles like amines.
Major Products
The primary products formed from these reactions vary based on the specific conditions employed but often include:
Hydroxylated derivatives from oxidation reactions.
Reduced bicyclic systems.
Substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of this compound is deeply rooted in its ability to interact with biological macromolecules. It often exerts its effects by:
Binding to specific receptors or enzymes, altering their activity.
Modulating signaling pathways within cells.
Inhibiting or activating molecular targets, such as neurotransmitter transporters or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-8-(2-(4-(methylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Differentiated by the presence of a methylthio group instead of an isopropylthio group.
1-((1R,5S)-8-(2-(4-(ethylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: : Contains an ethylthio group, offering a slight variation in chemical reactivity and biological activity.
Uniqueness
What sets 1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione apart is its isopropylthio substituent, which provides unique steric and electronic properties. This uniqueness affects its binding affinity, selectivity, and overall biological efficacy, making it a compound of high interest for further study and application.
That's a lot to unpack, right? It's fascinating how one compound can have such a complex and varied role in science and industry
Properties
IUPAC Name |
1-[8-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)28-19-7-3-15(4-8-19)11-22(27)23-16-5-6-17(23)13-18(12-16)24-20(25)9-10-21(24)26/h3-4,7-8,14,16-18H,5-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZQWVRKUYVKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.